molecular formula C8H8ClNO2 B1581280 1-Chloro-2,5-dimethyl-4-nitrobenzene CAS No. 34633-69-7

1-Chloro-2,5-dimethyl-4-nitrobenzene

Cat. No. B1581280
CAS RN: 34633-69-7
M. Wt: 185.61 g/mol
InChI Key: JMEXAQBBMDHIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06696487B2

Procedure details

A sulphonitric mixture at 0° C., composed of sulphuric acid (3.8 ml) and nitric acid (1 ml), is added dropwise to a mixture, cooled to 10° C., of 2-chloro-1,4-xylene (1.4 g), acetic acid (17 ml) and 98% sulphuric acid (1 ml). The reaction medium is poured into a water/ice mixture and then filtered. The yellow precipitate is recrystallized from petroleum ether to give the title compound.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[Cl:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:12]=1[CH3:18]>C(O)(=O)C>[Cl:10][C:11]1[CH:16]=[C:15]([CH3:17])[C:14]([N+:6]([O-:9])=[O:7])=[CH:13][C:12]=1[CH3:18]

Inputs

Step One
Name
Quantity
3.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C)C
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
ADDITION
Type
ADDITION
Details
is added dropwise to a mixture
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The yellow precipitate is recrystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)C)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.